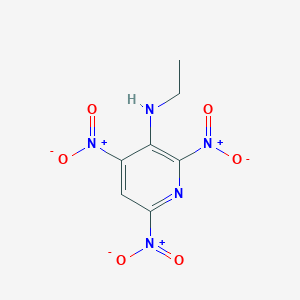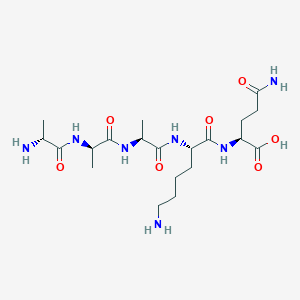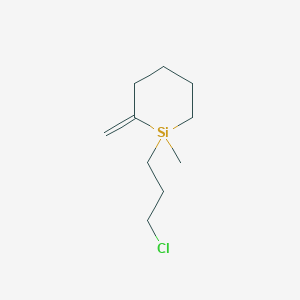
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a methylidene group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Propriétés
Numéro CAS |
919801-06-2 |
|---|---|
Formule moléculaire |
C10H19ClSi |
Poids moléculaire |
202.79 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
Clé InChI |
WWCICJIFNHGVKK-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCCC1=C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


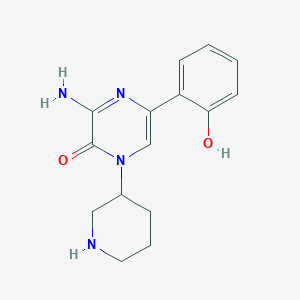
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

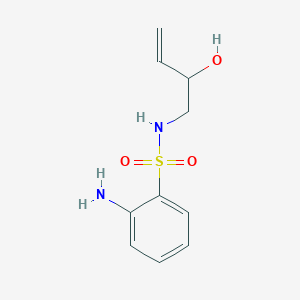
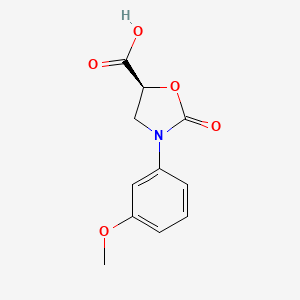
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
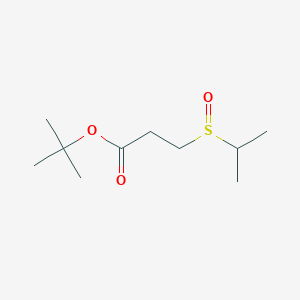
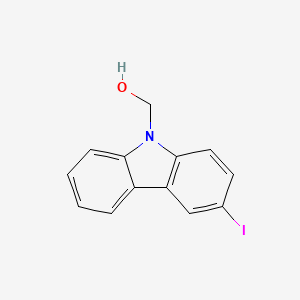
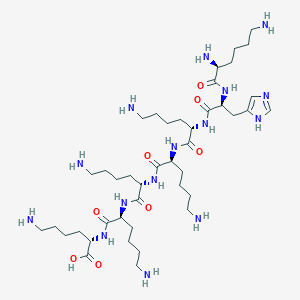
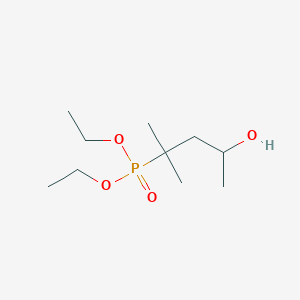
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
